1-Benzyl-4-(3,3-difluorocyclobutanecarbonyl)piperazine
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Overview
Description
1-Benzyl-4-(3,3-difluorocyclobutanecarbonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further substituted with a 3,3-difluorocyclobutanecarbonyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-Benzyl-4-(3,3-difluorocyclobutanecarbonyl)piperazine typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperazine ring.
Attachment of the 3,3-Difluorocyclobutanecarbonyl Group: The final step involves the acylation of the piperazine ring with 3,3-difluorocyclobutanecarbonyl chloride under basic conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-4-(3,3-difluorocyclobutanecarbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-(3,3-difluorocyclobutanecarbonyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various diseases, including neurological disorders and infections.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3,3-difluorocyclobutanecarbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
1-Benzyl-4-(3,3-difluorocyclobutanecarbonyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties, it is used recreationally and has a different pharmacological profile.
1-(3-Chlorophenyl)piperazine: Used as a research chemical, it has distinct binding affinities and effects on serotonin receptors.
1-(2,3-Dichlorophenyl)piperazine: Another research chemical with unique properties and applications in neuropharmacology.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C16H20F2N2O |
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Molecular Weight |
294.34 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3,3-difluorocyclobutyl)methanone |
InChI |
InChI=1S/C16H20F2N2O/c17-16(18)10-14(11-16)15(21)20-8-6-19(7-9-20)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
InChI Key |
WXJZGRKEXFVEDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3CC(C3)(F)F |
Origin of Product |
United States |
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